4-(3-Bromo-4-isopropoxybenzyl)morpholine
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Overview
Description
4-(3-Bromo-4-isopropoxybenzyl)morpholine is an organic compound that features a morpholine ring substituted with a benzyl group that has a bromine atom and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-4-isopropoxybenzyl)morpholine typically involves the following steps:
Bromination: The starting material, 4-isopropoxybenzyl alcohol, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the benzene ring.
Formation of Benzyl Bromide: The brominated product is then converted to the corresponding benzyl bromide by treating it with a suitable base.
Nucleophilic Substitution: The benzyl bromide is reacted with morpholine under nucleophilic substitution conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-4-isopropoxybenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom or to modify the morpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated compounds or modified morpholine derivatives.
Scientific Research Applications
4-(3-Bromo-4-isopropoxybenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in studies involving receptor binding and signal transduction.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-4-isopropoxybenzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and isopropoxy group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)morpholine
- 4-(3-Bromobenzyl)morpholine
- 4-(4-Isopropoxybenzyl)morpholine
Uniqueness
4-(3-Bromo-4-isopropoxybenzyl)morpholine is unique due to the specific positioning of the bromine atom and the isopropoxy group on the benzene ring. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-[(3-bromo-4-propan-2-yloxyphenyl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-11(2)18-14-4-3-12(9-13(14)15)10-16-5-7-17-8-6-16/h3-4,9,11H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLQKTPQUDMQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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